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molecular formula C13H16F3NO3 B8661024 Tert-butyl 2-methyl-4-trifluoromethoxyphenylcarbamate CAS No. 220107-38-0

Tert-butyl 2-methyl-4-trifluoromethoxyphenylcarbamate

Cat. No. B8661024
M. Wt: 291.27 g/mol
InChI Key: RNRQXNBUZXGLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06369221B1

Procedure details

tert-Butyl 2-methyl-4-trifluoromethoxyphenyl carbamate may be prepared in the following manner: 106 ml of a 1.5 M solution of tert-butyllithium in pentane are added dropwise over 1 hour to a solution, kept at −70° C. under an argon atmosphere, of 20 g of tert-butyl 4-trifluoromethoxyphenylcarbamate in 250 ml of anhydrous tetrahydrofuran. The mixture is stirred for 4 hours at −20° C., cooled to around −70° C., supplemented with 10.3 g of iodomethane and then stirred for 16 hours at a temperature close to 20° C. After hydrolysis with 100 ml of distilled water, the mixture is extracted with three times 60 ml of ethyl acetate. The combined organic extracts are dried over magnesium sulphate and concentrated to dryness under reduced pressure (2 kPa). The product obtained is suspended in petroleum ether, separated by filtration, washed with the same solvent and dried under reduced pressure (2 kPa). 15.1 g of tert-butyl 2-methyl-4-trifluoromethoxyphenylcarbamate are thus obtained in the form of a light orange-coloured solid melting at 98° C.
[Compound]
Name
tert-Butyl 2-methyl-4-trifluoromethoxyphenyl carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
10.3 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([Li])(C)(C)C.[F:6][C:7]([F:24])([F:23])[O:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:11][CH:10]=1.IC.O>CCCCC.O1CCCC1>[CH3:1][C:11]1[CH:10]=[C:9]([O:8][C:7]([F:23])([F:24])[F:6])[CH:14]=[CH:13][C:12]=1[NH:15][C:16](=[O:22])[O:17][C:18]([CH3:19])([CH3:20])[CH3:21]

Inputs

Step One
Name
tert-Butyl 2-methyl-4-trifluoromethoxyphenyl carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)NC(OC(C)(C)C)=O)(F)F
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
10.3 g
Type
reactant
Smiles
IC
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Six
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 4 hours at −20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to around −70° C.
STIRRING
Type
STIRRING
Details
stirred for 16 hours at a temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
close to 20° C
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with three times 60 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2 kPa)
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
separated by filtration
WASH
Type
WASH
Details
washed with the same solvent
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (2 kPa)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=C(C=CC(=C1)OC(F)(F)F)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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